molecular formula C11H21F6N7OP2 B142224 7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate CAS No. 156311-85-2

7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate

Cat. No. B142224
CAS RN: 156311-85-2
M. Wt: 443.27 g/mol
InChI Key: RQBNNDQCKMIUQJ-UHFFFAOYSA-N
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Description

7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate, also known as ADP-HFP, is an organophosphorus compound commonly used in biochemical and physiological research. It is used as a reagent in a variety of laboratory experiments, such as in the synthesis of small molecules, in the isolation of proteins, and in the detection of protein-protein interactions. ADP-HFP is also used in the study of enzyme kinetics, the determination of enzyme activity, and the detection of enzyme inhibitors.

Scientific Research Applications

Applications in Oligonucleotide Synthesis

7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate has been identified as an efficient coupling reagent in oligonucleotide synthesis. It demonstrates stability and high coupling yields without producing side products, making it valuable for precise synthesis processes (Hashmi et al., 1994).

Advantages in Peptide Chemistry

In the field of peptide chemistry, this compound, often referred to as BOP (Castro's reagent), is recognized for its effectiveness. It serves as a versatile coupling reagent, with its advantages and disadvantages being well-discussed compared to other coupling agents. Its rehabilitation for industrial applications has been a topic of interest due to its efficiency and versatility (Mizhiritskii & Shpernat, 2002).

Role in Efficient Synthesis Processes

The reagent has shown its utility in enabling efficient and versatile coupling processes. For example, it aids in the synthesis of various substituted amino acid derivatives with high chemical yields, demonstrating its effectiveness and versatility in facilitating complex synthesis processes (Brunel, Salmi, & Letourneux, 2005).

Contribution to Solid-Phase Peptide Synthesis

Its derivatives, such as 1-Hydroxy-7-azabenzotriazole and its corresponding uronium and phosphonium salts, have shown superiority over their benzotriazole analogs in solid-phase peptide synthesis. This superiority has paved the way for the automated synthesis of peptides containing hindered amino acids, significantly contributing to the field of peptide synthesis (Carpino, El-Faham, Minor, & Albericio, 1994).

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of biotin .

Mode of Action

It is known to be involved in the transformation of Pimeloyl-CoA into AOP in the presence of L-alanine by the enzyme AOP synthase .

Biochemical Pathways

The compound is involved in the biochemical pathway of biotin synthesis . Biotin, also known as vitamin B7, plays a crucial role in the metabolism of fats, carbohydrates, and proteins.

Result of Action

The result of the action of this compound is the production of biotin . Biotin is essential for the normal function of several enzymes involved in the metabolism of carbohydrates, fats, and proteins.

Safety and Hazards

AOP is a hazardous substance. It can cause skin irritation and serious eye irritation . Therefore, it should be handled with caution in a fume hood . Protective measures such as wearing protective gloves, eye protection, and face protection should be taken when handling AOP .

Biochemical Analysis

Biochemical Properties

7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate plays a crucial role in biochemical reactions, primarily as a coupling reagent in peptide synthesis. It interacts with carboxyl groups of amino acids, facilitating the formation of peptide bonds. The compound forms an active ester intermediate, which then reacts with the amino group of another amino acid to form the peptide bond. This process is highly efficient and minimizes racemization, making it ideal for synthesizing peptides with high purity and yield .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by facilitating the synthesis of peptides and proteins, which are essential for numerous cellular activities. The compound can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the production of specific peptides that act as signaling molecules, enzymes, or structural proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of an active ester intermediate. This intermediate reacts with the amino group of another amino acid, leading to peptide bond formation. The compound’s high reactivity and selectivity are attributed to its ability to form stable intermediates and minimize side reactions. This mechanism ensures efficient peptide synthesis with minimal racemization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, although its reactivity may decrease slightly over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates peptide synthesis without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound’s role in these pathways ensures efficient peptide production, which is essential for various metabolic processes and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis. The compound’s distribution patterns are crucial for its efficacy in biochemical reactions .

properties

IUPAC Name

tris(dimethylamino)-(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N7OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-11-10(13-14-18)8-7-9-12-11;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNNDQCKMIUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F6N7OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619583
Record name Tris(dimethylamino)[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156311-85-2
Record name Tris(dimethylamino)[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate
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7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate
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7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate
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7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate
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7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate
Reactant of Route 6
7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate

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